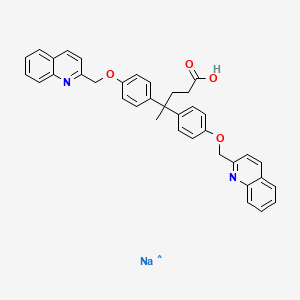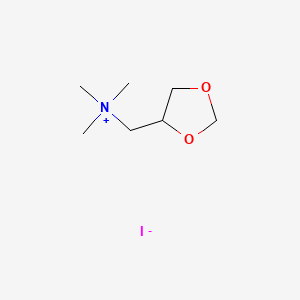
N-ethyl-D-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aspartic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-D-aspartic acid typically involves the alkylation of D-aspartic acid. One common method is the reaction of D-aspartic acid with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the N-ethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products:
Oxidation: Ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Ethyl alcohol derivatives.
Substitution: Various alkyl or aryl substituted aspartic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-D-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the function of aspartic acid in biological systems.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism by which N-ethyl-D-aspartic acid exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-D-aspartic acid
- N-propyl-D-aspartic acid
- N-butyl-D-aspartic acid
Comparison: N-ethyl-D-aspartic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties Compared to N-methyl-D-aspartic acid, it has a longer alkyl chain, which can influence its interaction with molecular targets and its overall bioactivity
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
(2S)-2-(2-deuterioethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1/i1D |
InChI-Schlüssel |
DRMDGQXVYQXMFW-MSWLEUIHSA-N |
Isomerische SMILES |
[2H]CCN[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCNC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)


![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)


![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)





![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
